N'-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of benzo[f]chromene-based heterocycles, which includes compounds similar to the one , has been reported in the literature . The synthesis typically involves intramolecular cyclocondensation reactions under acidic conditions . The structures of the products have been affirmed on the basis of analytical and spectral data .
Scientific Research Applications
Synthesis and Spectral Characterization
Research on related compounds, such as phthalazinone and chromene derivatives, emphasizes the synthesis and spectral characterization of novel compounds with potential biological activities. These studies often involve the reaction of starting materials with various electrophilic reagents to yield a range of derivatives. For example, Mahmoud et al. (2012) synthesized a series of phthalazinone derivatives via reactions involving different electrophilic reagents, aiming to prepare compounds for further biological evaluation (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Biological Activities
Studies on the biological activities of chromene derivatives cover a broad spectrum, including antimicrobial and anticancer properties. For instance, Mostafa, El-Salam, and Alothman (2013) reported on the synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives derived from 2-oxo-2H-chromene-3-carbohydrazide, showcasing their potential as antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013). Similarly, Yılmaz and Menteşe (2017) focused on synthesizing coumarin-1,2,4-triazol-3-thioether hybrid molecules with good yields, which could be of interest for further biological studies (Yılmaz & Menteşe, 2017).
Anticancer Activity
The synthesis of compounds with potential anticancer activity is a significant area of research. Bashandy et al. (2011) described the synthesis of novel sulfones with various biologically active moieties, including hydrazides and chromenes, evaluating their anticancer activity against the MCF7 breast cancer cell line (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011). This work highlights the potential of chromene derivatives in developing new anticancer therapies.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of chromene derivatives are also noteworthy. Mishra et al. (2014) synthesized Schiff base derivatives of chromen-4-yl acetohydrazide, demonstrating their potential antimicrobial activity against various bacterial strains (Mishra, Rathod, Namera, Thakrar, & Shah, 2014). Additionally, Kadhum, Al-Amiery, Musa, and Mohamad (2011) studied the antioxidant activity of newly synthesized coumarin derivatives, comparing their efficacy with ascorbic acid, a known antioxidant (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Mechanism of Action
Target of Action
The compound, also known as “4-(azepane-1-sulfonyl)-N’-{3-oxo-3H-benzo[f]chromene-2-carbonyl}benzohydrazide”, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial target in cancer therapy as it plays a pivotal role in the regulation of cell growth, survival, and differentiation .
Mode of Action
This inhibition could occur through a variety of mechanisms, such as competitive inhibition at the ligand binding site, allosteric modulation of the receptor, or prevention of receptor dimerization .
Biochemical Pathways
The inhibition of EGFR by this compound affects several key biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell growth and proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and proliferation, particularly in cancer cells that overexpress EGFR . This leads to a decrease in the viability of these cells and potentially to their death .
Properties
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-3-oxobenzo[f]chromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c31-25(19-9-12-20(13-10-19)37(34,35)30-15-5-1-2-6-16-30)28-29-26(32)23-17-22-21-8-4-3-7-18(21)11-14-24(22)36-27(23)33/h3-4,7-14,17H,1-2,5-6,15-16H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFZQPBYWZHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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